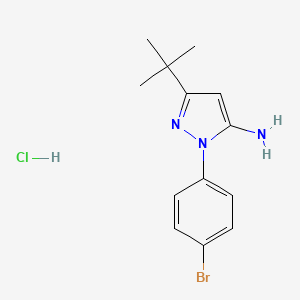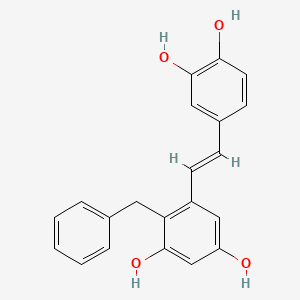
Gnetumelin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnetumelin A is a stilbene derivative isolated from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin B and Gnetumelin C . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthetic routes for Gnetumelin A involve several steps, starting from commercially available precursors. The synthesis typically includes the formation of the stilbene backbone through a series of coupling reactions, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under inert atmosphere and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
Gnetumelin A undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the stilbene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Gnetumelin A has several scientific research applications, including:
Chemistry: Used as a model compound to study stilbene chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
作用机制
The mechanism of action of Gnetumelin A involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
相似化合物的比较
Gnetumelin A is compared with other stilbene derivatives, such as resveratrol and pterostilbene While all these compounds share a similar stilbene backbone, this compound is unique due to its specific substituents and structural features
List of Similar Compounds
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with enhanced bioavailability and potency.
Gnetumelin B and C: Other stilbene derivatives isolated from Gnetum montanum with distinct structural features and biological activities.
属性
分子式 |
C21H18O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-benzyl-5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O4/c22-17-12-16(8-6-15-7-9-19(23)21(25)11-15)18(20(24)13-17)10-14-4-2-1-3-5-14/h1-9,11-13,22-25H,10H2/b8-6+ |
InChI 键 |
UGUXUAIOUHJDFR-SOFGYWHQSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)/C=C/C3=CC(=C(C=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)C=CC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)

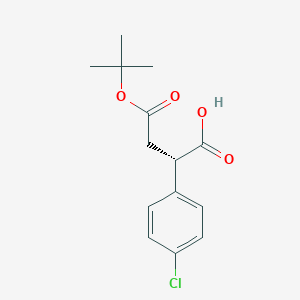
![3-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B15243820.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
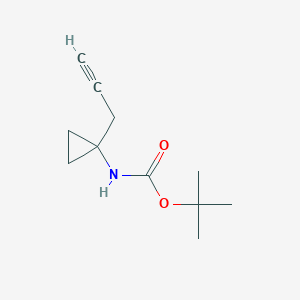

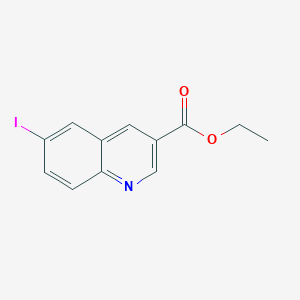
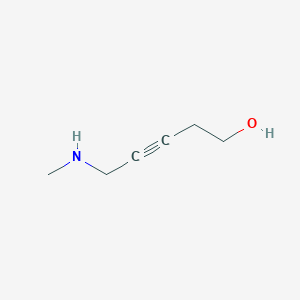

![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
